molecular formula C18H16O4 B14245233 Benzaldehyde, 3,3'-(2-methylene-1,3-propanediyl)bis[2-hydroxy- CAS No. 324541-89-1

Benzaldehyde, 3,3'-(2-methylene-1,3-propanediyl)bis[2-hydroxy-

Cat. No.: B14245233
CAS No.: 324541-89-1
M. Wt: 296.3 g/mol
InChI Key: YOEPKJJOBXAWMV-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is a complex organic compound characterized by its unique structure, which includes benzaldehyde groups connected through a 2-methylene-1,3-propanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- typically involves the reaction of benzaldehyde derivatives with appropriate linking agents under controlled conditions. One common method includes the use of (2-methylene-1,3-propanediyl)bis[trichlorosilane] as a precursor . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde groups into carboxylic acids.

    Reduction: The aldehyde groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde groups results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.

Scientific Research Applications

Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 2,2’-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis-
  • (2-Methylene-1,3-propanediyl)bis[trichlorosilane]

Uniqueness

Benzaldehyde, 3,3’-(2-methylene-1,3-propanediyl)bis[2-hydroxy- is unique due to its specific structural features, which confer distinct chemical and physical properties.

Properties

CAS No.

324541-89-1

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-[2-[(3-formyl-2-hydroxyphenyl)methyl]prop-2-enyl]-2-hydroxybenzaldehyde

InChI

InChI=1S/C18H16O4/c1-12(8-13-4-2-6-15(10-19)17(13)21)9-14-5-3-7-16(11-20)18(14)22/h2-7,10-11,21-22H,1,8-9H2

InChI Key

YOEPKJJOBXAWMV-UHFFFAOYSA-N

Canonical SMILES

C=C(CC1=C(C(=CC=C1)C=O)O)CC2=C(C(=CC=C2)C=O)O

Origin of Product

United States

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